![molecular formula C8H9BrN2O B3015314 N-(2-amino-4-bromophenyl)acetamide CAS No. 36847-83-3](/img/structure/B3015314.png)
N-(2-amino-4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-amino-4-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.08 . The IUPAC Standard InChIKey for this compound is MSLICLMCQYQNPK-UHFFFAOYSA-N .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, on hydrolysis, a compound was converted to a corresponding phenoxy acid, which was then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the desired compound .Molecular Structure Analysis
The molecular structure of “N-(2-amino-4-bromophenyl)acetamide” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
“N-(2-amino-4-bromophenyl)acetamide” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination .Scientific Research Applications
- Researchers have synthesized derivatives of N-(4-bromophenyl)acetamide and evaluated their antimicrobial properties .
- The same derivatives were also screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay .
- Thiazole derivatives have shown anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- Their antimicrobial effects are attributed to blocking bacterial lipid biosynthesis and other mechanisms .
Antimicrobial Activity
Anticancer Potential
Thiazole Nucleus Properties
Physicochemical Properties
Future Directions
Mechanism of Action
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions, possibly involving the bromine atom and the acetamide group. These interactions could lead to changes in the target molecules, affecting their function .
Result of Action
Some studies suggest that similar compounds may have antimicrobial and anticancer activities . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
The action, efficacy, and stability of N-(2-amino-4-bromophenyl)acetamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .
properties
IUPAC Name |
N-(2-amino-4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFWFNJJXCYQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-4-bromophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.